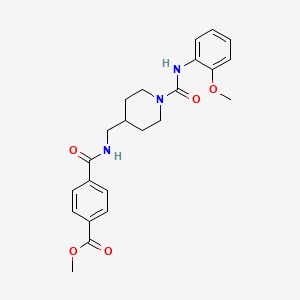

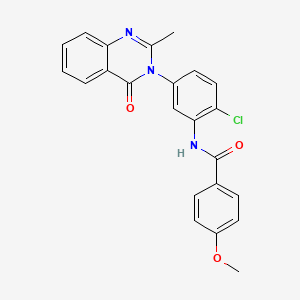

![molecular formula C14H10ClFN2O2S2 B2533665 7-氯-3-((2-氟苄基)硫代)-4H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物 CAS No. 899977-06-1](/img/structure/B2533665.png)

7-氯-3-((2-氟苄基)硫代)-4H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have attracted significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has been reported in the literature . For instance, Foroughifar et al. reported an efficient route for the synthesis of these derivatives by treating Schiff’s bases, obtained by the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes, with ethyl chloroacetate .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been explored in various studies . For example, alkylation of 2 H -1,2,3-benzothiadiazine 1,1-dioxide and its derivatives substituted on the aromatic ring with methyl and ethyl iodide occurred both at N (2) and N (3) atoms .科学研究应用

Diuretic and Antihypertensive Agents

The 1,2,4-benzothiadiazine 1,1-dioxide derivatives, including chlorothiazide and hydrochlorothiazide, have long been used as diuretic and antihypertensive medications in human therapy . These drugs help manage conditions such as hypertension and edema by promoting urine production and reducing blood pressure.

Medicinal Chemistry Building Blocks

Researchers have investigated 2H-1,2,3-benzothiadiazine 1,1-dioxides (BTDs) as potential building blocks in medicinal chemistry. These compounds combine structural features from both the diuretic and antihypertensive agents and the structurally related phthalazinone derivatives. The synthesis strategies for BTDs have been explored, emphasizing their potential therapeutic applications .

Antiproliferative Activity

Novel 2H-benzo[e]-[1,2,4]thiadiazine 1,1-dioxides have been evaluated for their antiproliferative activity. Selective PI3Kδ inhibitors derived from this scaffold demonstrated significant inhibition of cell proliferation in human B-cell SU-DHL-6, suggesting potential anticancer properties .

Antitubercular and Anticancer Screening

Carbimidate-derived 1,2,4-benzothiadiazine 1,1-dioxides and 1,2,4-pyridothiadiazine 1,1-dioxides with various heterocyclic rings at the 3-position were synthesized. These compounds were screened for their antitubercular and anticancer activities in vitro . Further studies may reveal their potential as therapeutic agents.

Potential Therapeutic Applications

While the primary focus has been on their chemical synthesis and reactivity, the potential therapeutic applications of 1,2,3-benzothiadiazine 1,1-dioxides remain an exciting area of research. Further studies are needed to uncover their specific roles in disease management and drug development.

作用机制

While the specific mechanism of action for “7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is not explicitly mentioned in the retrieved sources, the broader class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been associated with a wide range of biological activities . These activities are likely due to the ability of these compounds to interact with various biological targets.

未来方向

The future research directions for “7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” and related compounds could involve further exploration of their diverse pharmacological activities and the development of new synthetic approaches . This could potentially lead to the design and development of new drugs for the treatment of various diseases .

属性

IUPAC Name |

7-chloro-3-[(2-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2O2S2/c15-10-5-6-12-13(7-10)22(19,20)18-14(17-12)21-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBYYXSJVAOVTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[7-(4-carbamoylpiperidine-1-carbonyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2533582.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide](/img/structure/B2533583.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533584.png)

![1-(4-Chlorobenzyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2533586.png)

![(3E)-1-acetyl-4-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2533591.png)

![4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2533594.png)

![2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2533599.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea](/img/structure/B2533604.png)

![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2533605.png)